4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one typically involves the reaction of an indole derivative with a cyclopentanone derivative under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
This would include the use of continuous flow reactors and scalable purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic oxindoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Wirkmechanismus
The mechanism of action of 4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[cyclopentane-1,2’-indolin-3’-one]
- Spiropyrans
- Spirocyclic oxindoles
Uniqueness
4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one is unique due to its specific spirocyclic structure and the presence of a methoxy group, which can influence its reactivity and biological activity. This compound offers distinct advantages in terms of stability and potential for functionalization compared to other similar spirocyclic compounds .
Eigenschaften
Molekularformel |
C13H15NO2 |
---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
4'-methoxyspiro[1,2-dihydroindole-3,2'-cyclopentane]-1'-one |
InChI |
InChI=1S/C13H15NO2/c1-16-9-6-12(15)13(7-9)8-14-11-5-3-2-4-10(11)13/h2-5,9,14H,6-8H2,1H3 |
InChI-Schlüssel |
NPIPRYCKSYCUAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(=O)C2(C1)CNC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.